![molecular formula C21H20N2O B10802725 4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine](/img/structure/B10802725.png)
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine is a complex organic compound that features a morpholine ring attached to a quinoline moiety via a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Step 1 Synthesis of the Quinoline Derivative:
Step 2 Suzuki-Miyaura Coupling:
Step 3 Introduction of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenylmorpholine: Lacks the quinoline moiety, resulting in different chemical and biological properties.
Quinoline Derivatives: Compounds such as 2-phenylquinoline share structural similarities but lack the morpholine ring.
Uniqueness
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine is unique due to the combination of the morpholine ring and the quinoline moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine |
InChI |
InChI=1S/C21H20N2O/c1-2-4-21-18(3-1)8-10-19(22-21)9-5-17-6-11-20(12-7-17)23-13-15-24-16-14-23/h1-12H,13-16H2/b9-5+ |
InChI Key |
AKAGGWSNVWAIRP-WEVVVXLNSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


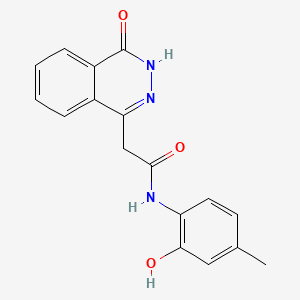
![1-[4-[(3-Nitrophenyl)methoxy]phenyl]tetrazole](/img/structure/B10802646.png)
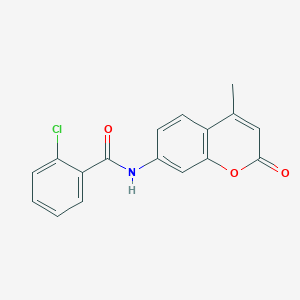
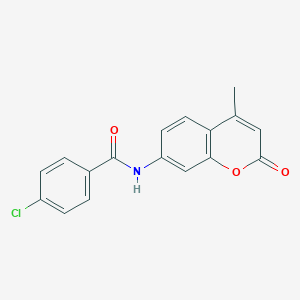
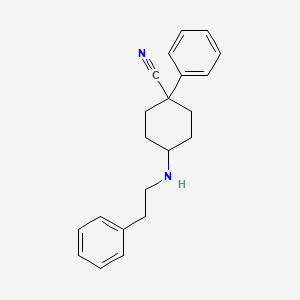


![2-(difluoromethoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10802683.png)
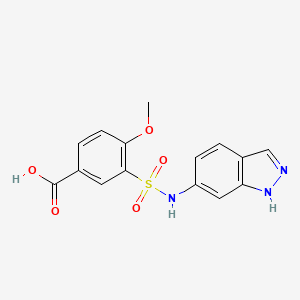
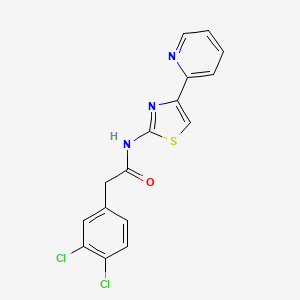
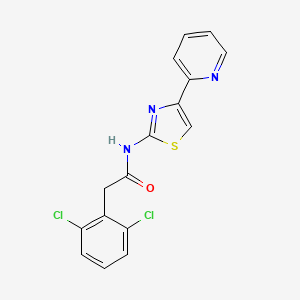
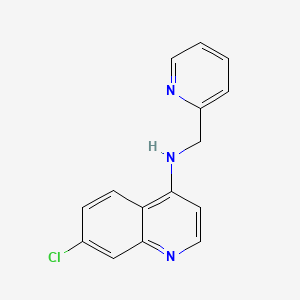
![3-[5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B10802728.png)
![3-[5-[(2-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B10802733.png)
